molecular formula C8H9BrO B1212655 1-(4-Bromophenyl)ethanol CAS No. 5391-88-8

1-(4-Bromophenyl)ethanol

Cat. No. B1212655
CAS RN: 5391-88-8
M. Wt: 201.06 g/mol
InChI Key: XTDTYSBVMBQIBT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-(4-Bromophenyl)ethanol and related compounds involves various chemical procedures. For example, an improved procedure for synthesizing related compounds significantly reduces side-products, such as 1-(4-propylphenyl)ethanol, highlighting the importance of methodological advancements in obtaining high-purity products (Hashmi et al., 2006). Another study describes the successful synthesis of a novel racemic secondary alcohol through S-alkylation in an alkaline medium followed by reduction, demonstrating the versatility of synthetic approaches (Milenca Mariana Vorga & V. Badea, 2021).

Molecular Structure Analysis

The structural details of compounds related to 1-(4-Bromophenyl)ethanol can be derived from X-ray structure analysis, providing insights into their molecular configurations. For example, the crystal structures of host-guest complexes formed with permethylated β-cyclodextrin allowed for the quantitative resolution of racemic 1-(p-bromophenyl)ethanol, revealing the mechanisms of chiral recognition and enantioseparation (Grandeury et al., 2003).

Chemical Reactions and Properties

1-(4-Bromophenyl)ethanol participates in various chemical reactions, highlighting its reactivity and functional applicability. For instance, its biotransformation-mediated synthesis demonstrates the potential for enantiomerically pure forms, which are crucial for pharmaceutical applications (Martínez et al., 2010). Additionally, the study of its enantioseparation by crystallization of host-guest complexes underscores its significance in chiral chemistry.

Physical Properties Analysis

The physical properties of 1-(4-Bromophenyl)ethanol, such as solubility, melting point, and boiling point, are essential for its application in various fields. While specific studies on these properties were not directly found, related research on the synthesis and analysis of similar compounds provides valuable insights into handling and application in chemical reactions.

Chemical Properties Analysis

The chemical properties of 1-(4-Bromophenyl)ethanol, including its reactivity with different reagents, stability under various conditions, and transformation into other compounds, are crucial for its effective use in synthetic chemistry and materials science. Studies such as the oxidative coupling and unexpected deacetylative synthesis offer insights into its reactivity and potential for creating novel compounds (Chauhan et al., 2017).

Scientific Research Applications

Photophysical Properties in Phthalocyanines

1-(4-Bromophenyl)ethanol has been utilized in the modification of phthalocyanine derivatives. These compounds, characterized by various spectroscopic techniques, show promising applications in generating reactive oxygen species and interacting with cells, such as mammary MCF-7 cells. Particularly, phthalocyanines with chiral ligands like (R)-1-(4-bromophenyl)ethanol demonstrate unique photochemical and biological properties (Ramos et al., 2015).

Enantioselective Resolution in Synthesis

This compound is significant in the enantioselective resolution processes, which are crucial for synthesizing chiral intermediates. For example, 1-(4-amino-3-chloro-5-cyanophenyl)-2-bromo-1-ethanol's resolution through lipase-catalyzed processes highlights its role in preparing adrenergic agents (Conde et al., 1998).

Molecular Structure Studies

The synthesis and structural analysis of various derivatives of 1-(4-Bromophenyl)ethanol contribute to understanding molecular structures and interactions. This is exemplified by studies on compounds like (±)-2-{[4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol, where spectroscopic methods play a vital role (Vorga & Badea, 2021).

Enantioseparation by Crystallization

The ability to enantioseparately resolve racemic mixtures is crucial in pharmaceutical synthesis. 1-(p-Bromophenyl)ethanol can be effectively separated into its enantiomers by crystallization with permethylated β-cyclodextrin, a process essential for understanding chiral discrimination mechanisms (Grandeury et al., 2003).

Synthesis Improvements

Advancements in the synthesis methods for derivatives of 1-(4-Bromophenyl)ethanol, such as improved procedures for producing 2-(4-Propylphenyl)ethanol, demonstrate its relevance in reducing side-products and enhancing efficiency in large-scale applications (Hashmi et al., 2006).

Catalytic Applications

The compound plays a role in catalytic applications, such as the synthesis of β-adrenergic blockers like (R)-(-)-nifenalol and (S)-(+)-sotalol. These are achieved through enzymatic transesterification reactions using precursors like (R)- and (S)-2-bromo-1-(4-nitrophenyl)ethanol (Kapoor et al., 2005).

Reductive Acetylation

In the context of reductive acetylation, the role of 1-(4-Bromophenyl)ethanol derivatives is highlighted in the synthesis of compounds like N-(1-(4-Bromophenyl)vinyl)acetamide. This process involves various steps, including the use of Iron(II) acetate, and demonstrates the compound's utility in complex organic syntheses (Tang et al., 2014).

Green Chemistry Applications

The use of 1-(4-Bromophenyl)ethanol derivatives in green chemistry is exemplified by solvent-free Wittig reactions. These reactions are environmentally friendly and provide insights into mechanochemistry (Leung & Angel, 2004).

Biocatalytic Synthesis

Biocatalytic processes using compounds like (S)-1-(4-methoxyphenyl) ethanol, derived from 1-(4-Bromophenyl)ethanol, are crucial for producing drug intermediates. Optimization of conditions such as pH and temperature is vital for enhancing conversion and yield (Kavi et al., 2021).

Electrochemical Conversion

Electrochemical methods have been used to convert halogenated acetophenones, including 4-bromoacetophenone, into corresponding 1-(4-halophenyl)ethanols, highlighting an efficient and scalable approach for the synthesis of such compounds (Ikeda, 1990).

Safety And Hazards

1-(4-Bromophenyl)ethanol is classified as having acute toxicity both orally and dermally. It causes skin and eye irritation and may cause respiratory irritation if inhaled .

Future Directions

While specific future directions for 1-(4-Bromophenyl)ethanol were not found, a study has shown that phthalocyanines modified with optically active alcohols, including 1-(4-Bromophenyl)ethanol, have different interactions with cells, indicating potential applications in photodynamic therapy .

properties

IUPAC Name

1-(4-bromophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTDTYSBVMBQIBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301034356
Record name p-Bromo-alpha-methyl-benzyl alcohol
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Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromophenyl)ethanol

CAS RN

5391-88-8
Record name 1-(4-Bromophenyl)ethanol
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Record name 4-Bromo-alpha-methylbenzyl alcohol
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Record name 5391-88-8
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Record name p-Bromo-alpha-methyl-benzyl alcohol
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Record name 4-bromo-alpha-methylbenzyl alcohol
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Synthesis routes and methods I

Procedure details

As shown here, the biochemical conversion reaction of immobilized soy bean protein for the substrate (±)-1-(4-bromophenyl)ethanol (200 mg) requires 2 days by going through bioconversion to 4-bromoacetophenone accompanying sterically selective oxidation of (S)-1-(4-bromophenyl)ethanol to obtain 108 mg of (R)-1-(4-bromophenyl)ethanol at a yield of 54%. Optical purity was obtained at 88% e.e. Equipment conditions were the same as for immobilized green pea protein.
Quantity
200 mg
Type
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Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

As shown here, the biochemical conversion reaction of immobilized green pea protein for the substrate (±)-1-(4-bromophenyl)ethanol (200 mg) requires 8 days by going through bioconversion to 4-bromoacetophenone accompanying sterically selective oxidation of (R)-1-(4-bromophenyl)ethanol to obtain 114 mg of (S)-1-(4-bromophenyl)ethanol at a yield of 57%. Optical purity was obtained at 88% e.e. The reaction course and time at completion of reaction were determined by GC using the Hitachi Model G-3500 gas chromatograph under conditions consisting of carrier gas: He at 0.48 ml/min, split ratio: 1/55, oven temperature: 150° C., inlet temperature: 250° C., outlet temperature: 250° C., pressure: 136, flow rate value: 42, analytical column: TC-5HT 0.25 mm I.D.×30M df (GL Science).
Quantity
200 mg
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reactant
Reaction Step One
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0 (± 1) mol
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

Tris(triphenylphosphine)ruthenium(II) chloride (3.8 mg, 4 μmol, 1 mol %) and a chiral ligand (M=Ru, R=n-Pr, Ar=C6H5—, 2.6 μmol, 0.65 mol %) were dissolved in ethanol (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 80° C. After the mixture was cooled to room temperature, p-bromoacetophenone (0.4 mmol), ethanol (2 mL) and a solution of sodium methoxide in ethanol (0.8 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 12 h under H2 (10 atm) at 25° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(p-bromophenyl)ethanol was obtained and the ee value (ee=97%) was measured by GC analysis.
Quantity
0.4 mmol
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0 (± 1) mol
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0.8 mL
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2 mL
Type
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3 mL
Type
solvent
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Quantity
3.8 mg
Type
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
329
Citations
C Sun, S Wu, Y Wu, B Sun, P Zhang, K Tang - Process Biochemistry, 2023 - Elsevier
Immobilization of lipase AK from Pseudomonas fluorescens onto a microsphere support constructed by the metal organic framework (MOF) of NH 2 -Co-MOF was investigated. The …
Number of citations: 2 www.sciencedirect.com
AA Ramos, FB Nascimento, TFM De Souza, AT Omori… - Molecules, 2015 - mdpi.com
Three phthalocyanine derivatives were synthesized and characterized: one modified with a racemic mixture of 1-(4-bromophenyl)ethanol and two other macrocycles modified with each …
Number of citations: 31 www.mdpi.com
G Joshi, E Suresh, S Adimurthy - Synthetic Communications, 2013 - Taylor & Francis
An economical and green conversion of 2-bromo-1-phenylethanols and benzylic alcohols into 1,1′-oxybis(2-bromoethane-1,1-diyl)dibenzenes and 1-(1-(benyloxy)-2-bromomethy)…
Number of citations: 3 www.tandfonline.com
T Janeczko, A Swizdor, D Chmolowska… - Przemysl …, 2016 - cheric.org
Fifteen alpha-aryloketones were biotransformed to resp. enantimerically pure EtOH or tetralol derivatives by using Coryneum betulinum KCh 6534 and Chaetomium sp. KCh 6651 …
Number of citations: 1 www.cheric.org
J Tang, S Zhang, Y Lin, J Zhou, L Pang, X Nie… - Scientific Reports, 2015 - nature.com
The separation of racemic molecules is of crucial significance not only for fundamental research but also for technical application. Enantiomers remain challenging to be separated …
Number of citations: 34 www.nature.com
M Staniszewska, Ł Kuryk, A Gryciuk, J Kawalec… - Molecules, 2021 - mdpi.com
A newly synthetized series of N-phenacyl derivatives of 2-mercaptobenzoxazole, including analogues of 5-bromo- and 5,7-dibromobenzoxazole, were screened against Candida …
Number of citations: 9 www.mdpi.com
P Pitliya, RJ Butcher, A Karim, PF Hudrlik… - … Section E: Structure …, 2013 - scripts.iucr.org
The title compound, C22H30BrNO, is an alkoxyamine compound, an effective initiator in nitroxide-mediated free radical polymerization. It was prepared as a mixture of two diasteromers…
Number of citations: 1 scripts.iucr.org
Y Amharar, A Grandeury, M Sanselme… - Annales …, 2010 - europepmc.org
Among the numerous applications of cyclodextrins in separative sciences, organic synthesis, pharmacy and biotechnology, supramolecular host-guest complexation plays a major role …
Number of citations: 1 europepmc.org
X Li, Y Cao, J Xiong, J Li, H Xiao, X Li, Q Gou… - Chinese Journal of …, 2023 - Elsevier
Combining enzymatic and single-metal-atom catalysis is a promising approach for green chemical synthesis. We herein report a one-pot chemoenzymatic cascade reaction to …
Number of citations: 6 www.sciencedirect.com
E Catoni, E Cernia, C Palocci - Journal of Molecular Catalysis A: Chemical, 1996 - Elsevier
A microbial lipase from Pseudomonas sp., immobilized on an ACR-silica gel, has been used as catalyst for esterification reactions in organic solvents which were largely different in …
Number of citations: 56 www.sciencedirect.com

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